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Introduction
ML162 is a small molecule that has garnered significant attention in the field of cell death

research, particularly for its potent ability to induce ferroptosis, a form of iron-dependent

regulated cell death characterized by the accumulation of lipid peroxides. Initially identified as a

selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis,

subsequent research has revealed a more complex mechanism of action, with recent evidence

pointing to Thioredoxin Reductase 1 (TXNRD1) as a primary target. This technical guide

provides an in-depth overview of the discovery, development, and evolving understanding of

ML162, complete with detailed experimental protocols, quantitative data, and visualizations of

the key biological pathways and experimental workflows.

Discovery of ML162: A High-Throughput Screening
Approach
ML162 was identified through a high-throughput screening (HTS) campaign designed to

discover compounds that selectively kill human BJ fibroblasts engineered to express the

oncogenic HRASG12V mutant.[1] The screening sought to identify molecules exhibiting

synthetic lethality with the RAS oncogene.
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The primary screen was a cell-based assay measuring cell viability.[1]

Cell Line: Immortalized human BJ fibroblasts expressing HRASG12V (BJeLR).

Screening Library: The National Institutes of Health-Molecular Libraries Small Molecule

Repository (NIH-MLSMR), comprising 303,282 compounds.[1]

Assay Principle: Compounds were added to the BJeLR cells, and cell viability was assessed

after a defined incubation period. The goal was to identify compounds that reduced cell

viability in the HRASG12V-expressing cells.

Hit Criteria: Compounds that demonstrated significant cytotoxicity against the BJeLR cell line

were selected for further analysis.

Counterscreening and Hit Validation
Initial hits from the primary screen were subjected to a series of counterscreens using isogenic

cell lines that did not express the HRASG12V oncogene. This step was crucial to eliminate

non-specific cytotoxic agents and to confirm selectivity for the oncogene-expressing cells.

ML162 (PubChem CID 3689413) emerged from this screening cascade as a potent and

selective inhibitor of the HRASG12V-expressing cells.[1]

Elucidation of Mechanism of Action: From GPX4 to
TXNRD1
Initial follow-up studies on ML162 and the structurally similar compound RSL3 suggested that

their mechanism of action involved the induction of ferroptosis through the direct inhibition of

GPX4.[2][3] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid

alcohols, thereby protecting cells from the damaging effects of lipid peroxidation. The

chloroacetamide "warhead" of ML162 was proposed to covalently bind to the active site

selenocysteine of GPX4, inactivating the enzyme.[2]

However, more recent and compelling evidence has challenged this initial hypothesis. Studies

using recombinant GPX4 have shown that ML162 does not directly inhibit the enzyme's activity

in a cell-free system.[4] Instead, these studies have demonstrated that ML162 is a potent

inhibitor of another critical selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[4]
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Quantitative Data Summary
The following tables summarize the key quantitative data for ML162 from various studies.

Cell-Based

Assays
Cell Line Assay Type IC50/EC50 Reference

HRASG12V-

expressing BJ

fibroblasts

(BJeLR)

Cell Viability 25 nM [1]

Wild-type BJ

fibroblasts

(BJeH)

Cell Viability 578 nM [1]

LOX-IMVI

(melanoma)

Lipid

Peroxidation

Induction

10 µM

(concentration

used)

A549 (lung

cancer)

TXNRD1

Inhibition

0.5 - 15 µM

(concentration

range)

Enzymatic

Assays
Enzyme Assay Type IC50 Reference

Recombinant

Human GPX4

Cell-free activity

assay

No direct

inhibition

observed

[4]

Thioredoxin

Reductase 1

(TXNRD1)

Cell-free activity

assay
19.5 µM

Experimental Protocols
Cell Viability Assay (Primary Screen)
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Cell Plating: Seed BJeLR cells in 384-well plates at a density of 1,000 cells per well and

incubate for 24 hours.

Compound Addition: Add library compounds to the wells at a final concentration of 5 µM.

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

Viability Measurement: Add a reagent for measuring ATP content (e.g., CellTiter-Glo®) to

each well.

Data Acquisition: Measure luminescence using a plate reader. A decrease in luminescence

indicates a reduction in cell viability.

Lipid Peroxidation Assay (C11-BODIPY 581/591)
Cell Treatment: Treat cells with ML162 at the desired concentration and for the desired time.

Include appropriate controls (e.g., vehicle, positive control like RSL3, and a negative control

with a ferroptosis inhibitor like ferrostatin-1).

Probe Incubation: In the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to the

cell culture medium at a final concentration of 1-5 µM. This probe fluoresces red in its

reduced state and shifts to green upon oxidation by lipid peroxides.

Cell Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess

probe.

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the

shift in fluorescence from red to green, which is indicative of lipid peroxidation.

TXNRD1 Enzymatic Assay
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human

TXNRD1, insulin, NADPH, and EDTA in a suitable buffer (e.g., TE buffer).

Inhibitor Addition: Add ML162 at various concentrations to the reaction mixture. Include a

vehicle control (e.g., DMSO).
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Reaction Initiation: Initiate the reaction by adding DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

The reduction of DTNB by TXNRD1 produces a yellow product that can be measured

spectrophotometrically.

Data Acquisition: Monitor the increase in absorbance at 412 nm over time using a plate

reader.

Data Analysis: Calculate the rate of reaction for each concentration of ML162 and determine

the IC50 value.

Visualizations
Experimental Workflow for the Discovery of ML162
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Caption: Workflow for the discovery and characterization of ML162.
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Caption: Revised signaling pathway of ML162-induced ferroptosis via TXNRD1 inhibition.

Conclusion
ML162 stands as a pivotal chemical probe in the study of ferroptosis. Its discovery through a

rigorous high-throughput screening campaign and the subsequent evolution in understanding

its mechanism of action highlight the dynamic nature of drug discovery and chemical biology.

While initially lauded as a direct GPX4 inhibitor, the current consensus points towards TXNRD1

as its primary target. This revised understanding opens new avenues for research into the

intricate roles of selenoproteins in regulating ferroptosis and provides a more accurate

framework for the use of ML162 as a tool to dissect this critical cell death pathway. The

detailed protocols and data presented in this guide are intended to equip researchers with the

necessary information to effectively utilize ML162 in their studies and to contribute to the

ongoing exploration of ferroptosis in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Development of small-molecule probes that selectively kill cells induced to express mutant
RAS - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Figure 8, Concentration-dependent Activities by the Probe (CID 3689413/ML162) in
HRASV12 Expressing and Non-expressing Cell Lines - Probe Reports from the NIH
Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

3. Small-molecule allosteric inhibitors of GPX4 (Journal Article) | OSTI.GOV [osti.gov]

4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4
but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Discovery and Development of ML162: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604667#understanding-the-discovery-and-
development-of-ml162]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15604667?utm_src=pdf-body
https://www.benchchem.com/product/b15604667?utm_src=pdf-body
https://www.benchchem.com/product/b15604667?utm_src=pdf-body
https://www.benchchem.com/product/b15604667?utm_src=pdf-body
https://www.benchchem.com/product/b15604667?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22297109/
https://pubmed.ncbi.nlm.nih.gov/22297109/
https://www.ncbi.nlm.nih.gov/books/NBK55069/figure/ml162.f8/
https://www.ncbi.nlm.nih.gov/books/NBK55069/figure/ml162.f8/
https://www.ncbi.nlm.nih.gov/books/NBK55069/figure/ml162.f8/
https://www.osti.gov/pages/biblio/2423614
https://pubmed.ncbi.nlm.nih.gov/37087975/
https://pubmed.ncbi.nlm.nih.gov/37087975/
https://www.benchchem.com/product/b15604667#understanding-the-discovery-and-development-of-ml162
https://www.benchchem.com/product/b15604667#understanding-the-discovery-and-development-of-ml162
https://www.benchchem.com/product/b15604667#understanding-the-discovery-and-development-of-ml162
https://www.benchchem.com/product/b15604667#understanding-the-discovery-and-development-of-ml162
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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